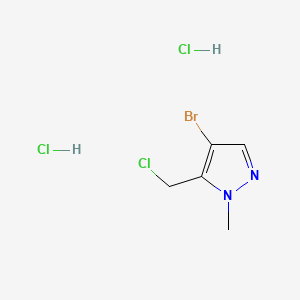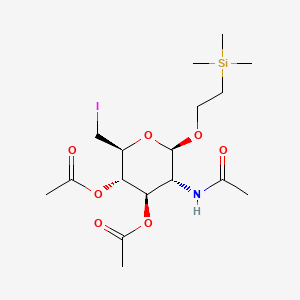
(2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the tetrahydro-2H-pyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydro-2H-pyran ring.
Introduction of the iodomethyl group: This is achieved through halogenation reactions, where an appropriate halogenating agent is used to introduce the iodomethyl group.
Acetylation and silylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
(2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and iodomethyl groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine), nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the iodomethyl group can yield a variety of substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
科学研究应用
(2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The iodomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
(2S,3S,4R,5R,6R)-5-Acetamido-2-(bromomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,3S,4R,5R,6R)-5-Acetamido-2-(chloromethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodomethyl group, in particular, enhances its electrophilic properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C17H30INO7Si |
|---|---|
分子量 |
515.4 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R,6R)-5-acetamido-4-acetyloxy-2-(iodomethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C17H30INO7Si/c1-10(20)19-14-16(25-12(3)22)15(24-11(2)21)13(9-18)26-17(14)23-7-8-27(4,5)6/h13-17H,7-9H2,1-6H3,(H,19,20)/t13-,14-,15-,16-,17-/m1/s1 |
InChI 键 |
MVBGOGOTMXPVCL-WRQOLXDDSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC[Si](C)(C)C)CI)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCC[Si](C)(C)C)CI)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


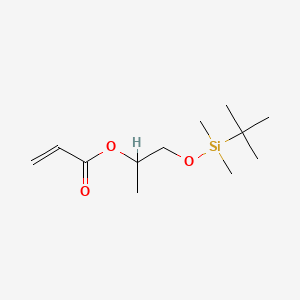
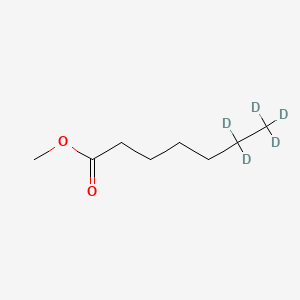
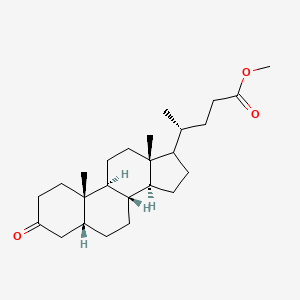
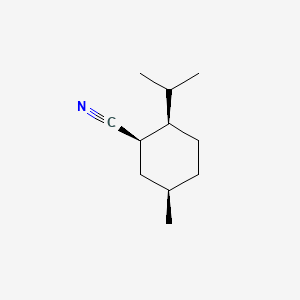
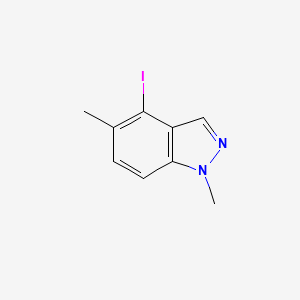
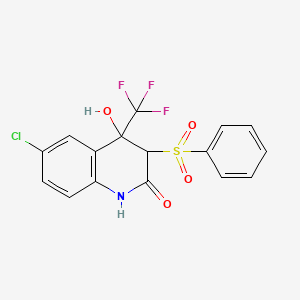
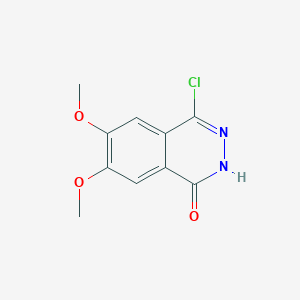
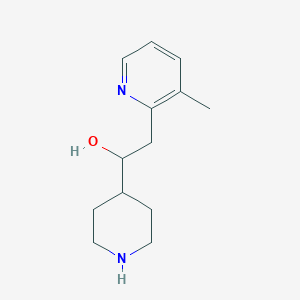
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
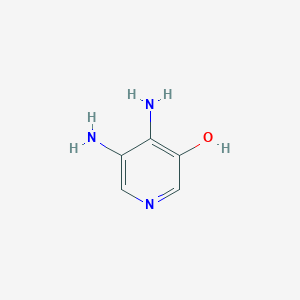
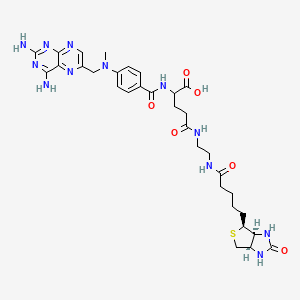
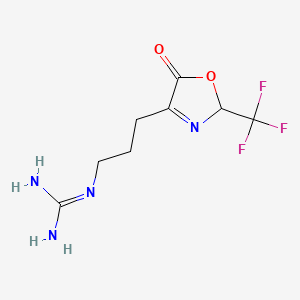
![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
